N-(2,5-DIMETHOXY-4-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE
Overview
Description
N-(2,5-DIMETHOXY-4-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple methoxy and propenoyl substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXY-4-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxyaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, followed by reduction to yield the corresponding amine. This amine is then acylated with 3-(4-methoxyphenyl)-2-propenoyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXY-4-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The propenoyl group can be reduced to form the corresponding alkane.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkanes and reduced derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer
Properties
IUPAC Name |
N-[2,5-dimethoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-30-19-12-9-17(10-13-19)11-14-24(28)26-20-15-23(32-3)21(16-22(20)31-2)27-25(29)18-7-5-4-6-8-18/h4-16H,1-3H3,(H,26,28)(H,27,29)/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZUZUGWVFPPIQ-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2OC)NC(=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2OC)NC(=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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